molecular formula C24H26N4O4 B6505264 3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide CAS No. 1396631-34-7

3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6505264
CAS No.: 1396631-34-7
M. Wt: 434.5 g/mol
InChI Key: YHFFRSCMLWUQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-5-carboxamide derivative featuring a 2,5-dimethoxyphenyl group at the 3-position of the pyrazole ring and a 4-(2-oxopiperidin-1-yl)phenyl moiety at the carboxamide nitrogen. The structural complexity of this molecule combines electron-donating methoxy groups with a piperidinone-containing aromatic system, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-27-21(15-20(26-27)19-14-18(31-2)11-12-22(19)32-3)24(30)25-16-7-9-17(10-8-16)28-13-5-4-6-23(28)29/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFFRSCMLWUQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Methoxy vs. Halogen Substituents
  • Target Compound : The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance aromatic π-π stacking interactions or modulate electron density at the pyrazole core.
  • 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (): Chlorine substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Aromatic vs. Dihydro Pyrazole Systems
  • The target compound features a fully aromatic pyrazole ring, whereas compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () have a dihydro-pyrazole structure.

Carboxamide Modifications

Piperidinone-Containing Aromatic Moieties
  • The 4-(2-oxopiperidin-1-yl)phenyl group in the target compound introduces a heterocyclic system with a ketone functionality. This moiety may enhance hydrogen-bonding interactions with biological targets or improve solubility compared to simpler phenyl groups.
  • Comparison with SR-144528 (): A related carboxamide with a bicyclic heptane substituent exhibits higher molecular weight (476.05 g/mol) and distinct steric effects, highlighting how bulky substituents can influence receptor selectivity .
Carboxamide vs. Carbothioamide Derivatives
  • Pyrazole carbothioamides (e.g., 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide , ) replace the carbonyl oxygen with sulfur. Thioamides exhibit stronger hydrogen-bond acceptor capacity but may have reduced metabolic stability due to susceptibility to oxidation .

Comparative Data Table

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Notable Properties / Activities Reference
Target Compound 3-(2,5-Dimethoxyphenyl), N-[4-(2-oxopiperidin-1-yl)phenyl] Not reported Hypothesized enhanced solubility and H-bonding -
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 2,4-Difluorophenyl ~207.18 (calculated) High metabolic stability (fluorine effects)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-Methoxyphenyl, dihydro-pyrazole ~324.37 (calculated) Restricted conformational flexibility
SR-144528 () Bicyclo[2.2.1]heptane substituent 476.05 Cannabinoid receptor antagonist
N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazole amines () Diphenylpyrazole, aryl amines ~450-500 (estimated) Antipyretic, antiinflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.